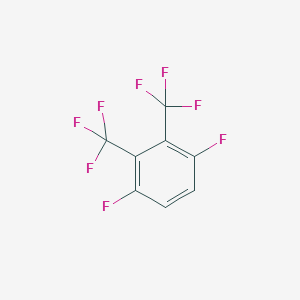
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a cyanoethyl group attached to the imidazolium ring, which imparts unique properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 2-chloroacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted imidazolium salts.
科学研究应用
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of oligonucleotides and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The imidazolium ring can also interact with nucleophiles and electrophiles, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- 1-Methyl-3-butylimidazolium chloride
- 1-Methyl-3-ethylimidazolium chloride
- 1-Methyl-3-propylimidazolium chloride
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to other imidazolium salts.
属性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC 名称 |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;chloride |
InChI |
InChI=1S/C7H10N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2,4H2,1H3;1H/q+1;/p-1 |
InChI 键 |
SYYSQXNUOHYWNP-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)CCC#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)



![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)


![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)

